molecular formula C5H9NS B080702 1-Methylpyrrolidine-2-thione CAS No. 10441-57-3

1-Methylpyrrolidine-2-thione

Cat. No. B080702
CAS RN: 10441-57-3
M. Wt: 115.2 g/mol
InChI Key: OQILOJRSIWGQSM-UHFFFAOYSA-N
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Description

1-Methylpyrrolidine-2-thione is a chemical compound studied for its intriguing reactions with various substrates and its potential applications in the synthesis of complex molecules. While the specific compound "1-Methylpyrrolidine-2-thione" was not directly mentioned in the available literature, related compounds and their reactions provide insight into its chemistry.

Synthesis Analysis

The synthesis of related thiadiazolidine-2-thiones and their reactions with metal ions to form stable complexes offers insight into potential synthetic pathways and interactions of 1-Methylpyrrolidine-2-thione (Majumder et al., 1990). Additionally, the synthesis of 2-imino-1-methylpyrrolidine-5-carboxylic acid highlights methods of isolating and characterizing pyrrolidine derivatives, which could be analogous to the synthesis of 1-Methylpyrrolidine-2-thione (Castellanos et al., 2006).

Molecular Structure Analysis

Structural analysis of 1-Methylpyrrolidine-2-thione could be approached by studying similar compounds, such as the reaction of optically active oxiranes with 1-Methylpyrrolidine-2-thione, revealing insights into the molecular structure and stereochemistry through X-ray crystallography (Fu et al., 2011).

Chemical Reactions and Properties

The chemical behavior of thiadiazolidine-2-thiones with metal ions suggests potential reactivity patterns for 1-Methylpyrrolidine-2-thione with metal acetates, leading to complex formation and rearrangement to Schiff bases. This indicates a propensity for engaging in coordination chemistry and forming stable complexes (Majumder et al., 1990).

Physical Properties Analysis

For closely related compounds, spectroscopic and crystallographic studies provide insights into physical properties, such as crystal structure, vibrational modes, and optical characteristics. For instance, studies on [C7H18N2]2ClBiCl6.H2O reveal the importance of hydrogen bonding and charge-transfer interactions in defining the physical properties of pyrrolidinium-based compounds (Tahar et al., 2013).

Chemical Properties Analysis

The reactivity of 1-Methylpyrrolidine-2-thione with oxiranes, leading to stereoselective formation of thiiranes, highlights its chemical properties, particularly in terms of regioselectivity and stereoselectivity in reactions. Such properties are crucial for understanding the compound's behavior in synthetic pathways (Fu et al., 2011).

Scientific Research Applications

Applications in Catalysis

1-Methylpyrrolidine-2-thione finds application in catalysis, particularly in tandem hydroamination and hydrosilation processes. A notable example involves the use of cationic iridium(I) complexes in catalyzing the conversion of 4-pentyn-1-amine to 2-methylpyrroline and its subsequent transformation to 1-(triethylsilyl)-2-methylpyrrolidine, showcasing the compound's role in efficient, one-pot catalytic processes with high yields (Field, Messerle, & Wren, 2003).

Corrosion Inhibition

In the context of corrosion inhibition, novel cationic surfactants, including variants of 1-methylpyrrolidine, have demonstrated effectiveness in protecting carbon steel pipelines in oil and gas wells. These surfactants exhibit good surface behavior in aqueous solutions and can significantly mitigate corrosion, with the efficiency influenced by factors like inhibitor concentration, exposure time, and temperature (Hegazy, El-Etre, El-Shafaie, & Berry, 2016).

Coordination Chemistry and Material Science

1-Methylpyrrolidine-2-thione is used in synthesizing heterocyclic thioamide derivatives of coinage metals, contributing to advancements in coordination chemistry. The resulting complexes, characterized by various nuclearities and geometries, hold significance in material science for their unique structural and bonding features (Sultana et al., 2010).

Organic Synthesis

This compound also plays a crucial role in organic synthesis, as seen in its use for the reduction of diverse organic compounds like aldehydes, ketones, acid chlorides, and esters. The reactions, carried out under mild conditions, exhibit complete regio-selectivity, highlighting the compound's utility in precise organic transformations (Tajbakhsh, Lakouraj, Mohanazadeh, & Ahmadi-nejhad, 2003).

Safety And Hazards

1-Methylpyrrolidine-2-thione can cause skin irritation (H315) and serious eye irritation (H319) . After handling, it is recommended to wash hands and face thoroughly. Protective gloves, eye protection, and face protection should be worn. If it comes into contact with the skin, it should be washed off with plenty of water .

properties

IUPAC Name

1-methylpyrrolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-6-4-2-3-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQILOJRSIWGQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341743
Record name 1-Methylpyrrolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidine-2-thione

CAS RN

10441-57-3
Record name 1-Methyl-2-pyrrolidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10441-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylpyrrolidine-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methylpyrrolidine-2-thione
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